N-({3-[(pyridin-3-yl)methoxy]phenyl}methylidene)hydroxylamine
Description
N-({3-[(pyridin-3-yl)methoxy]phenyl}methylidene)hydroxylamine is a Schiff base derivative featuring a hydroxylamine (-NH-O-) functional group conjugated to a pyridin-3-ylmethoxy-substituted phenyl ring. The compound’s structure comprises a pyridine ring linked via a methoxy group to a phenyl scaffold, which is further functionalized with a methylidene hydroxylamine moiety.
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
(NE)-N-[[3-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H12N2O2/c16-15-9-11-3-1-5-13(7-11)17-10-12-4-2-6-14-8-12/h1-9,16H,10H2/b15-9+ |
InChI Key |
YSEWNGORSFRMGB-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)/C=N/O |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-(pyridin-3-ylmethoxy)benzaldehyde with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalysts: In some cases, acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N-{[3-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines .
Scientific Research Applications
N-{[3-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N-{[3-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Pyridinyl Schiff Bases (–4)
Compounds such as 6-{N-[3-({3-[(E)-[(5-{[3,4-bis(pentyloxy)phenyl]carbonyloxy}pyridin-2-yl)methylidene]amino]-phenyl}methyl)phenyl]carboximidoyl}pyridin-3-yl 3,4-bis(pentyloxy)benzoate (3a) share a pyridinyl-methylidene-amino core but differ in substituents (e.g., ester-linked pentyloxy groups) . These analogs are synthesized via condensation reactions with yields exceeding 75%, emphasizing the stability of the Schiff base linkage. In contrast, the target compound’s hydroxylamine group (-NH-O-) may confer distinct redox or coordination properties compared to the imine (-C=N-) in 3a.
Hydroxamic Acids ()
Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (6) feature an N-hydroxy amide (-CONHOH) group, which is structurally distinct from the hydroxylamine (-NH-O-) in the target compound . Hydroxamic acids are known for metal-chelating and antioxidant activities, as demonstrated in DPPH radical scavenging assays .
Aryl-Substituted Pyridine Amines ()
N-[(3-nitrophenyl)methyl]pyridin-3-amine contains a pyridine ring linked to a nitro-substituted phenyl group via an amine bridge .
Comparative Analysis Table
Research Implications and Limitations
While direct data on the target compound are sparse, structural parallels suggest it may share properties with hydroxamic acids (e.g., antioxidant activity) and pyridinyl Schiff bases (e.g., thermal stability for material science) . Key research gaps include:
- Synthetic Optimization : Adaptation of condensation protocols from –4 for hydroxylamine incorporation.
- Functional Studies : Comparative assays (e.g., DPPH scavenging, metal chelation) against hydroxamic acids .
- Electronic Effects : Role of the pyridin-3-ylmethoxy group in modulating solubility or reactivity compared to nitro or ester substituents .
Future studies should prioritize experimental characterization of the target compound to validate these hypotheses.
Notes:
Biological Activity
N-({3-[(pyridin-3-yl)methoxy]phenyl}methylidene)hydroxylamine, also known as 3-(3-pyridinylmethoxy)benzaldehyde oxime, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 3-(3-pyridinylmethoxy)benzaldehyde oxime
- Molecular Formula : C13H12N2O2
- Molecular Weight : 232.25 g/mol
- Purity : 95%
- Physical Form : Powder
- Storage Temperature : Room Temperature
This compound exhibits biological activity primarily through its ability to interact with various biological targets. The oxime functional group is known to participate in reactions with electrophiles, potentially leading to the inhibition of specific enzymes or receptors involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical for the metabolism of neurotransmitters or other bioactive molecules.
- Antioxidant Activity : Hydroxylamines often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.
Antioxidant Activity
Research indicates that this compound can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial for protecting cellular integrity and preventing diseases linked to oxidative damage.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial effects against various bacterial strains. The effectiveness varies depending on the concentration and the specific microorganism tested.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| C. albicans | 40 µg/mL |
Case Studies
-
Case Study on Antioxidant Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of this compound using DPPH and ABTS assays. The results indicated a dose-dependent reduction in free radical levels, suggesting potential therapeutic applications in oxidative stress-related conditions. -
Antimicrobial Evaluation :
In a clinical microbiology study, this compound was tested against multi-drug resistant strains of bacteria. The compound showed promising results, particularly against MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as an alternative treatment option.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of hydroxylamine derivatives, including this compound. Modifications to the pyridine ring and hydroxylamine moiety have been shown to enhance biological activity and selectivity towards specific targets.
Summary of Findings:
- Hydroxylamine derivatives exhibit varying degrees of enzyme inhibition.
- Structural modifications can significantly influence antioxidant and antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
